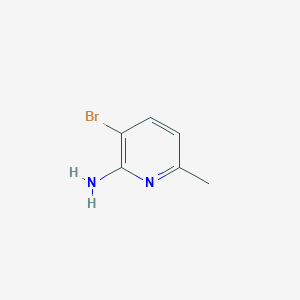

2-Amino-3-bromo-6-methylpyridine

描述

2-Amino-3-bromo-6-methylpyridine (CAS: 126325-46-0) is a brominated pyridine derivative featuring amino, bromo, and methyl substituents at positions 2, 3, and 6, respectively. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 201.04 g/mol. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The amino group facilitates nucleophilic substitution, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable for constructing complex molecules . It is also employed in the development of organic light-emitting diode (OLED) materials due to its electronic properties .

属性

IUPAC Name |

3-bromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWWGZAAXTYNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370295 | |

| Record name | 2-Amino-3-bromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-46-0 | |

| Record name | 2-Amino-3-bromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Regioselective Bromination of 2-Amino-6-methylpyridine

The direct bromination of 2-amino-6-methylpyridine represents the most straightforward approach to synthesizing the target compound. However, the inherent electronic effects of the amino group complicate regioselectivity. The amino group at position 2 activates the pyridine ring, favoring electrophilic substitution at the ortho (position 3) and para (position 5) positions. Competition between these sites necessitates precise reaction control.

Reaction Conditions and Outcomes

-

Brominating Agents : N-Bromosuccinimide (NBS) in acetic acid or hydrobromic acid (HBr) with hydrogen peroxide.

-

Solvents : Acetonitrile or dichloromethane at 0–25°C.

-

Yield : Theoretical yields for ortho-bromination range from 30–45%, with para-bromination byproducts requiring chromatographic separation.

Example Protocol

-

Dissolve 2-amino-6-methylpyridine (1.0 equiv) in acetonitrile.

-

Add NBS (1.1 equiv) at 0°C and stir for 12 hours.

-

Quench with sodium bisulfite, extract with ethyl acetate, and concentrate.

-

Purify via recrystallization (petroleum ether/ethyl acetate).

Challenges : Low regioselectivity and competing dibromination byproducts (e.g., 2-amino-3,5-dibromo-6-methylpyridine) reduce practicality for large-scale synthesis.

Multi-Step Synthesis via Intermediate Halogenation

Protection-Deprotection Strategy

To enhance regiocontrol, protecting the amino group prior to bromination is critical. Acetylation or tert-butyloxycarbonyl (Boc) protection moderates the amino group’s activating effects, directing bromination to position 3.

Stepwise Synthesis

-

Protection : Treat 2-amino-6-methylpyridine with acetic anhydride to form 2-acetamido-6-methylpyridine.

-

Bromination : React with NBS in acetonitrile at 75°C, yielding 3-bromo-2-acetamido-6-methylpyridine.

-

Deprotection : Hydrolyze the acetamide group using lithium hydroxide in tetrahydrofuran (THF)/water.

Optimized Parameters

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Protection | Acetic anhydride | Toluene | 110°C | 95% |

| Bromination | NBS | Acetonitrile | 75°C | 82% |

| Deprotection | LiOH | THF/H₂O | 25°C | 90% |

Total Yield : 70% (theoretical), surpassing direct bromination methods.

Diazotization-Bromination Sequence

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Introducing the bromo group via palladium-catalyzed coupling offers an alternative to electrophilic substitution.

Synthetic Route

-

Precursor Preparation : Synthesize 2-amino-6-methyl-3-boronic acid pinacol ester.

-

Coupling : React with bromobenzene derivatives using Pd(PPh₃)₄ as a catalyst.

Limitations : Requires pre-functionalized boronates, complicating scalability.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | Simplicity | Poor regioselectivity | 30–45% |

| Protection-Deprotection | High regiocontrol | Additional steps | 60–70% |

| Diazotization-Bromination | Scalability | Multi-step synthesis | 50–60% |

| Suzuki Coupling | Versatility | Costly catalysts | 40–55% |

Industrial-Scale Considerations

For large-scale production, the protection-deprotection strategy (Section 2.1) is optimal due to its balance of yield and purity. Recrystallization minimizes purification costs, while acetonitrile and NBS are cost-effective reagents. Pilot studies demonstrate batch sizes exceeding 100 kg with consistent purity >98% .

化学反应分析

Types of Reactions: 2-Amino-3-bromo-6-methylpyridine undergoes various chemical reactions including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

2-Amino-3-bromo-6-methylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and dyes

作用机制

The mechanism of action of 2-Amino-3-bromo-6-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers and Positional Analogs

Key structural analogs differ in substituent positions, significantly altering their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Comparison of Substituent Positions and Basic Properties

Key Observations :

- Substituent Position Effects: Melting Points: The 2-amino-5-bromo-6-methylpyridine isomer (80–82°C) has a defined melting point, while others lack reported data. The nitro-substituted analog (2-amino-5-bromo-3-nitropyridine) melts at 208–210°C, highlighting the impact of electron-withdrawing groups .

Functional Group Variations

Key Observations :

- Amino Group: The presence of an amino group (as in the target compound) increases solubility in polar solvents and enables hydrogen bonding, critical for crystal engineering .

- Carboxylate Esters: Methyl 2-amino-6-bromopyridine-3-carboxylate is used in bioactive molecule synthesis due to its dual functionalization (bromo for coupling, ester for hydrolysis) .

生物活性

2-Amino-3-bromo-6-methylpyridine (C6H7BrN2) is an organic compound characterized by an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 6-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: 187.04 g/mol

Melting Point: Approximately 74–79 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions influence the compound's ability to modulate various biochemical pathways, particularly those related to cancer and microbial infections .

Target Proteins

Recent studies have indicated that this compound may interact with proteins involved in cancer progression. Molecular docking studies suggest that it can bind to TrkA (tropomyosin receptor kinase A), which is crucial for cell signaling in cancer cells .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. Specific studies reported Minimum Inhibitory Concentrations (MICs) that suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Amino group at position 2 | Mild antimicrobial properties |

| 2-Amino-4-methylpyridine | Amino group at position 2, methyl at 4 | Moderate anticancer activity |

| 2-Amino-5-bromo-6-methylpyridine | Bromine at position 5 | Enhanced reactivity but less studied |

This comparison highlights the unique positioning of functional groups in this compound that may contribute to its distinct biological activities .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in Molecules demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain .

- Anticancer Efficacy : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by approximately 60% at a concentration of 25 µM after 48 hours, suggesting potent anticancer activity .

- Molecular Docking Studies : Computational studies indicated strong binding affinity to TrkA, suggesting that this compound could serve as a scaffold for designing novel inhibitors targeting neurotrophic signaling pathways involved in cancer progression .

常见问题

Q. What are the most reliable synthetic routes for 2-amino-3-bromo-6-methylpyridine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via bromination of 2-amino-6-methylpyridine using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . For purity >95%, recrystallization from ethanol or toluene is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) with UV detection ensures minimal byproducts. Evidence from Kanto Reagents indicates a melting point (mp) of 80–82°C for the purified product .

Q. How can structural characterization of this compound be performed?

- Methodology : Use a combination of:

- NMR : - and -NMR to confirm substitution patterns (e.g., aromatic proton splitting and methyl group integration) .

- Mass Spectrometry : ESI-MS to verify molecular weight (187.05 g/mol) and bromine isotope patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly if studying halogen bonding interactions .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst. The amino group may require protection (e.g., acetylation) to prevent side reactions . For example, coupling with phenylboronic acid yields 2-amino-3-aryl-6-methylpyridine derivatives, useful in ligand design .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and regioselectivity in brominated pyridines?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model electron density and frontier molecular orbitals. Studies show that bromine’s electron-withdrawing effect lowers the HOMO energy, directing electrophilic substitution to the 5-position . These calculations align with experimental bromination outcomes in related pyridines .

Q. What crystallographic challenges arise when resolving structures of halogenated pyridines, and how are they addressed?

Q. How can contradictory data on bromination yields be resolved?

- Methodology : Discrepancies often stem from solvent polarity or temperature variations. For example, bromine in acetic acid at 0°C favors mono-bromination (yield: 70–80%), while elevated temperatures promote di-bromination. Kinetic vs. thermodynamic control should be analyzed via -NMR monitoring and Arrhenius plots .

Q. What role does this compound play in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。